3,4,5-triethoxy-N-phenylbenzamide
Description
3,4,5-Triethoxy-N-phenylbenzamide (CAS RN: 891125-17-0) is a benzamide derivative characterized by a central benzene ring substituted with ethoxy groups at the 3-, 4-, and 5-positions and an N-phenyl moiety. Benzamides are a class of organic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
6378-87-6 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h7-13H,4-6H2,1-3H3,(H,20,21) |
InChI Key |
NOMVGVWSWFCMSD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Other CAS No. |
6378-87-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
The compound’s defining features include:
- Triethoxy substituents : Three ethoxy (–OCH₂CH₃) groups at positions 3, 4, and 5 on the benzamide ring.
- N-phenyl group : A phenyl ring attached to the amide nitrogen.
Comparison Table of Analogous Benzamide Derivatives
Analysis of Substituent Effects
- Lipophilicity : The triethoxy groups in 3,4,5-triethoxy-N-phenylbenzamide likely enhance lipophilicity compared to methoxy or halogenated analogs (e.g., etobenzanid), which may improve membrane permeability but reduce aqueous solubility.
- In contrast, electron-withdrawing groups like trifluoromethyl (flutolanil) or chloro (etobenzanid) may increase reactivity or target binding affinity .
- Biological Activity : The N-phenyl group is conserved across many agrochemical benzamides, suggesting its role in target recognition. For example, flutolanil’s isopropoxyphenyl moiety contributes to fungicidal activity by interacting with fungal succinate dehydrogenase .
Research Findings and Inferences
- Synthetic Utility : describes a related oxadiazole-containing benzamide derivative, implying that 3,4,5-triethoxy-N-phenylbenzamide could serve as a precursor for heterocyclic agrochemicals. The oxadiazole ring in such compounds often enhances bioactivity by mimicking natural substrates .
- Ethoxy substituents might confer prolonged environmental persistence compared to shorter alkoxy chains .
- Metabolic Stability : Bulkier ethoxy groups may reduce metabolic clearance compared to methoxy analogs, a critical factor in agrochemical design.
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